Lupulone

Vue d'ensemble

Description

Applications De Recherche Scientifique

Gadopentetate dimeglumine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a contrast agent in MRI studies to investigate the structure and function of various compounds. In biology, it is used to study the anatomy and physiology of living organisms. In medicine, it is used to diagnose and monitor various medical conditions, including tumors, vascular diseases, and neurological disorders. In industry, it is used in the development of new imaging technologies and contrast agents .

Mécanisme D'action

Lupulone, also known as Lupulon, is an organic chemical compound found in hops (Humulus lupulus) and has been historically used in beer brewing . It is a beta-acid, one of the main ingredients of hops resin . This compound has been studied for its various biological and pharmacological activities, including antimicrobial effects .

Target of Action

This compound’s primary targets are the bacterial cell membrane and certain cancer cells . It has shown strong activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains , and it also inhibits the replication and proliferation of some viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV) .

Mode of Action

This compound interacts with its targets primarily through its antimicrobial and anticancer properties. It has been proposed that the lipophilic region of the bacterial cell membrane is one of the main target sites of hop bitter resins, including this compound . In cancer cells, this compound triggers cell death through a cross-talk between TRAIL-DR4/DR5 and the mitochondrial (intrinsic) pathways involving caspase-8 activation and Bid protein cleavage .

Biochemical Pathways

This compound affects several biochemical pathways. In human colon tumor cells, it activates different apoptotic pathways involving apoptotic TRAIL-receptors . It also hinders numerous signaling pathways, including ERK1/2 phosphorylation, regulation of AP-1 activity, PI3K-Akt, and nuclear factor NF-κB .

Pharmacokinetics

It is known that this compound is insoluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

The result of this compound’s action is the inhibition of growth in certain bacteria and cancer cells . It has demonstrated potent antibacterial action against MRSA strains . In cancer cells, this compound induces apoptosis, leading to cell death .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound oxidizes easily, resulting in the loss of its antimicrobial activity . Its reactivity with 1-hydroxyethyl radicals, a major radical species formed during beer brewing, suggests that the prenyl side chains of hops beta-acids are the reaction centers .

Analyse Biochimique

Biochemical Properties

Lupulone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is synthesized through the action of enzymes such as CoA ligase CCL2 and CCL4, which convert branched-chain amino acids into their respective CoA derivatives . These derivatives are then condensed with malonyl-CoA by the enzyme VPS, a type III polyketide synthase, to form the core structure of this compound . Additionally, prenyltransferases PT1 and PT2 catalyze the successive prenylation steps, using dimethylallyl diphosphate as the prenyl donor .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit the growth of SW620 colon cancer cells in a time- and dose-dependent manner . This compound also affects liver cancer cells by inhibiting their proliferation . These effects are mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activation of cytochrome P-450 procarcinogens, thereby reducing the formation of carcinogenic metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound inhibits the activity of certain enzymes involved in cancer cell proliferation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in cell growth, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained inhibition of cancer cell growth and proliferation . These temporal effects are important for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial and anticancer activities . At high doses, this compound can cause toxic or adverse effects, including liver toxicity and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CoA ligase CCL2 and CCL4, which are responsible for the formation of its CoA derivatives . These derivatives are then utilized in the biosynthesis of this compound through the action of polyketide synthases and prenyltransferases . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound can also accumulate in certain tissues, such as the liver and gastrointestinal tract, where it exerts its biological effects . The distribution of this compound within the body is influenced by factors such as its chemical properties and the presence of transport proteins.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It can be targeted to specific compartments or organelles through the action of targeting signals and post-translational modifications . For example, this compound has been found to localize to the mitochondria, where it may influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du gadopentétate de diméglumine implique la complexation des ions gadolinium avec l'acide diéthylènetriamine penta-acétique. La réaction se produit généralement en solution aqueuse sous des conditions de pH contrôlées pour assurer la formation complète du complexe. Le produit résultant est ensuite purifié et converti en sa forme de sel de diméglumine pour améliorer sa solubilité et sa stabilité .

Méthodes de production industrielle : La production industrielle du gadopentétate de diméglumine suit une voie de synthèse similaire, mais à plus grande échelle. Le procédé implique un contrôle précis des conditions réactionnelles, notamment la température, le pH et la concentration des réactifs, pour assurer un rendement et une pureté élevés. Le produit final est soumis à des contrôles de qualité rigoureux pour répondre aux normes requises pour l'utilisation médicale .

Analyse Des Réactions Chimiques

Types de réactions : Le gadopentétate de diméglumine subit principalement des réactions de complexation en raison de la présence de l'ion gadolinium et de l'agent chélateur. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution dans des conditions normales .

Réactifs et conditions courants : Les principaux réactifs impliqués dans la synthèse du gadopentétate de diméglumine sont le chlorure de gadolinium et l'acide diéthylènetriamine penta-acétique. La réaction est effectuée en milieu aqueux avec un contrôle minutieux du pH pour assurer la formation du complexe souhaité .

Principaux produits formés : Le principal produit formé par la réaction est le gadopentétate de diméglumine, qui est un complexe stable de gadolinium et d'acide diéthylènetriamine penta-acétique. Le produit est généralement isolé sous forme de solide blanc à blanc cassé .

Applications de la recherche scientifique

Le gadopentétate de diméglumine est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme agent de contraste dans les études d'IRM pour étudier la structure et la fonction de divers composés. En biologie, il est utilisé pour étudier l'anatomie et la physiologie des organismes vivants. En médecine, il est utilisé pour diagnostiquer et surveiller diverses affections médicales, notamment les tumeurs, les maladies vasculaires et les troubles neurologiques. Dans l'industrie, il est utilisé dans le développement de nouvelles technologies d'imagerie et d'agents de contraste .

Mécanisme d'action

Le mécanisme d'action du gadopentétate de diméglumine est basé sur le comportement des protons lorsqu'ils sont placés dans un champ magnétique puissant. L'ion gadolinium dans le complexe modifie les propriétés magnétiques des molécules d'eau voisines, ce qui améliore le contraste des images d'IRM. Cet effet est principalement dû à l'influence du gadolinium sur la densité des protons et la dynamique de relaxation des protons, y compris les temps de relaxation spin-réseau (T1) et spin-spin (T2) .

Comparaison Avec Des Composés Similaires

Le gadopentétate de diméglumine est similaire à d'autres agents de contraste à base de gadolinium, tels que le gadobenate de diméglumine et le gadoxétate disodique. Il est unique en son agent chélateur spécifique, l'acide diéthylènetriamine penta-acétique, qui lui confère des propriétés distinctes en termes de solubilité, de stabilité et d'efficacité d'imagerie. D'autres composés similaires incluent le gadotéridol et le gadobutrol, qui servent également d'agents de contraste en IRM mais diffèrent par leur structure chimique et leurs propriétés pharmacocinétiques .

Propriétés

IUPAC Name |

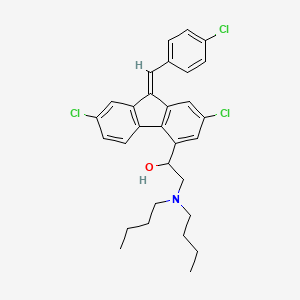

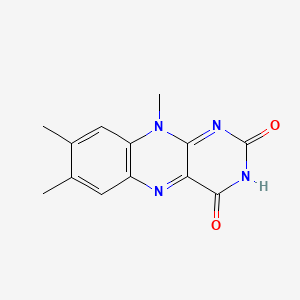

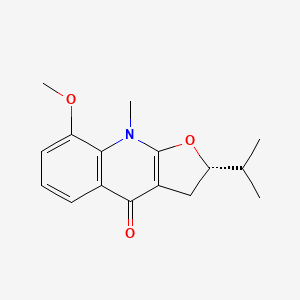

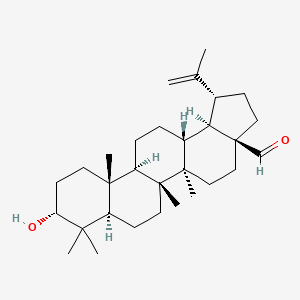

3,5-dihydroxy-2-(3-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O4/c1-16(2)9-10-20-23(28)22(21(27)15-19(7)8)25(30)26(24(20)29,13-11-17(3)4)14-12-18(5)6/h9,11-12,19,28-29H,10,13-15H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDULPZJLTZEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875553 | |

| Record name | Lupulon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468-28-0 | |

| Record name | Lupulon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupulon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dihydroxy-2,6,6-tris(3-methylbuten-2-yl)-4-(3-methyl-1-oxobutyl)cyclohexa-2,4-dien-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUPULON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7425USG94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does lupulone induce apoptosis in cancer cells?

A1: this compound demonstrates anticancer activity by triggering apoptosis through both extrinsic and intrinsic pathways. In SW480 colon cancer cells, this compound activates TRAIL death receptors (DR4/DR5), initiating both the extrinsic pathway via caspase-8 activation and the intrinsic pathway by disrupting mitochondrial membrane potential and releasing cytochrome c, leading to caspase-9 and -3 activation []. In TRAIL-resistant SW620 metastatic colon cancer cells, this compound restores TRAIL sensitivity and activates the extrinsic apoptotic pathway primarily through DR4/DR5 and the caspase-8/caspase-3 cascade [].

Q2: What role does p53 play in this compound-induced apoptosis?

A2: Interestingly, this compound's interaction with p53 differs between colon adenocarcinoma cells (SW480) and their derived metastatic cells (SW620) [, ]. In SW620 cells, this compound upregulates p53 gene expression and promotes its nuclear cloistering, leading to activation of the TRAIL death receptor pathway and apoptosis. Conversely, in SW480 cells, this compound causes p53 translocation to the cytoplasm, where it upregulates antiapoptotic proteins like Bcl-2 and Mcl-1, promoting cell survival.

Q3: Does this compound affect other signaling pathways in cancer cells?

A3: Research shows that this compound interacts with various signaling pathways:

- p38 MAPK: In SW620 cells, this compound activates p38 MAPK, which is crucial for p53 and DR4/DR5 upregulation, ultimately contributing to apoptosis [].

- ERK and JNK: While this compound activates ERK in SW480 cells, potentially contributing to cell survival mechanisms, JNK doesn't seem to play a significant role in this compound-mediated apoptosis in these cells [].

- NF-κB: this compound activates NF-κB in SW620 cells, potentially promoting mitochondrial stabilization and influencing cell survival [].

Q4: Beyond apoptosis, what other mechanisms contribute to this compound's anticancer activity?

A4: Studies suggest that this compound also induces autophagy in prostate cancer cells []. This process, marked by increased LC3II formation, may play a dual role, acting as a protective mechanism against cell death or contributing to cell death depending on the cellular context. The interplay between apoptosis and autophagy in this compound-treated cells requires further investigation.

Q5: How does this compound exert its antimicrobial effects?

A5: this compound exhibits bacteriostatic activity, primarily against Gram-positive bacteria, attributed to its ionophore properties []. It disrupts the proton gradient across bacterial cell membranes, interfering with nutrient uptake and hindering bacterial growth []. This compound's efficacy against Clostridium perfringens in the chicken intestinal tract has been specifically investigated [, , ].

Q6: Does this compound affect angiogenesis?

A6: this compound demonstrates antiangiogenic properties by inhibiting human umbilical vein endothelial cell (HUVEC) proliferation, chemotaxis, and the formation of capillary-like structures in vitro []. In vivo studies in mice confirmed its ability to reduce new blood vessel formation, highlighting its potential as a chemopreventive agent [].

Q7: What is the molecular formula and weight of this compound?

A7: this compound (C26H38O4) has a molecular weight of 414.58 g/mol.

Q8: What spectroscopic data are available for this compound?

A8: this compound's structure has been extensively characterized using various spectroscopic techniques, including:

- NMR Spectroscopy: NMR studies, including 1H, 13C{1H}, COSY, HSQC, and HMBC, have been crucial in elucidating this compound's structure and tautomeric forms []. Notably, the first 2D INADEQUATE spectrum of this compound provided comprehensive chemical shift assignments for all carbon atoms [].

- X-ray Crystallography: Single X-ray crystallographic data provided definitive evidence for the structure of this compound's major tautomer in polar media [].

- UV-Vis Spectroscopy: UV-Vis spectroscopy is routinely employed for the detection and quantification of this compound, often in conjunction with chromatographic techniques like HPLC [, , , , ].

Q9: What is known about this compound's stability?

A9: this compound, like other hop bitter acids, is susceptible to oxidation, especially upon exposure to light, heat, and oxygen [, ]. This instability poses challenges for its storage and utilization.

Q10: What materials are compatible with this compound?

A10: While specific material compatibility data for this compound are limited in the provided research, its use in various formulations suggests compatibility with:

- Polymers: this compound has been investigated as a potential stabilizer for starch and guar polymers in drilling and fracturing fluids, suggesting compatibility with these materials [].

- Lipids: this compound has been successfully encapsulated in lecithin-based nanoliposomes, indicating compatibility with this lipid-based delivery system [].

Q11: What are the potential applications of this compound?

A11: this compound's diverse biological activities make it a promising candidate for various applications, including:

- Cancer Therapy: this compound's ability to induce apoptosis and inhibit angiogenesis in vitro and in vivo makes it a potential candidate for cancer therapy [, , , , , , , , , , ].

- Antibacterial Agent: this compound's bacteriostatic activity, particularly against Gram-positive bacteria, makes it a potential alternative to conventional antibiotics, especially for gastrointestinal infections [, , , , ].

- Food Preservation: this compound's antimicrobial properties have led to its exploration as a natural preservative in the food industry [].

- Pharmaceutical Formulations: Encapsulation of this compound in nanoliposomes demonstrates its potential for incorporation into pharmaceutical formulations to enhance its stability, solubility, and bioavailability [].

Q12: What strategies can be employed to improve this compound's stability?

A12: this compound's susceptibility to oxidation necessitates strategies to enhance its stability. Potential approaches include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.